molecular formula C24H20BrN3O5 B12018449 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 764657-20-7

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12018449
CAS No.: 764657-20-7
M. Wt: 510.3 g/mol
InChI Key: FPUPLSHBNRTYJV-MZJWZYIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with carbohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its functional groups and overall molecular conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its methoxybenzoyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

764657-20-7

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H20BrN3O5/c1-32-20-10-7-16(8-11-20)23(30)26-15-22(29)28-27-14-18-13-19(25)9-12-21(18)33-24(31)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

FPUPLSHBNRTYJV-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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